3-Iodo-1H-indazol-7-carbaldehído

Descripción general

Descripción

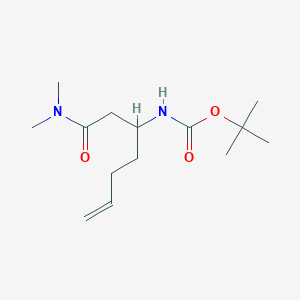

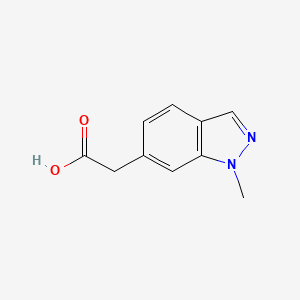

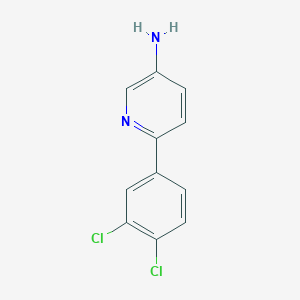

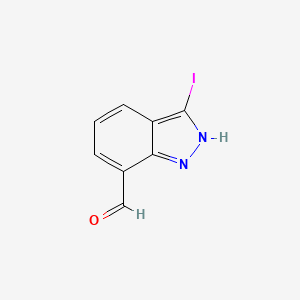

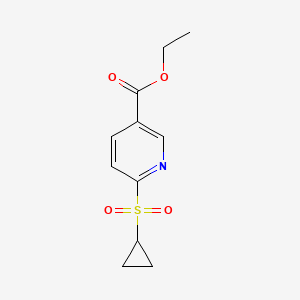

“3-Iodo-1H-indazole-7-carbaldehyde” is a chemical compound with the molecular formula C8H5IN2O . It has a molecular weight of 272.05 . This compound is typically stored at 4°C and should be protected from light .

Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-indazole-7-carbaldehyde” consists of an indazole ring which is a bicyclic compound, composed of a benzene ring fused to a pyrazole ring . The compound has an iodine atom at the 3rd position and a carbaldehyde group at the 7th position of the indazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-1H-indazole-7-carbaldehyde” include a molecular weight of 272.05 and a solid physical form . The compound is typically stored at 4°C and should be protected from light .

Aplicaciones Científicas De Investigación

Química Medicinal: Inhibidores de Kinasa

Los derivados del indazol, incluido el “3-Iodo-1H-indazol-7-carbaldehído”, están ganando atención en la química medicinal por su función como inhibidores de la kinasa. Estos compuestos sirven como intermediarios clave para sintetizar una variedad de indazoles 3-sustituidos polifuncionalizados, que son cruciales en el desarrollo de terapias dirigidas .

Aplicaciones Antihipertensivas y Antitumorales

Los compuestos con una estructura de indazol se utilizan en diversas aplicaciones medicinales, incluidos los tratamientos antihipertensivos y contra el cáncer. Se han incorporado a varios medicamentos comercializados, destacando su importancia en la industria farmacéutica .

VIH y Trastornos Neurológicos

Los compuestos que contienen indazol se investigan por su potencial para producir inhibidores de la proteasa del VIH y antagonistas para los receptores de serotonina. Además, tienen aplicaciones como inhibidores de la reductasa aldólica e inhibidores de la acetilcolinesterasa, que son importantes en el tratamiento de trastornos neurológicos .

Potencial Antituberculoso

Se ha realizado investigación sobre compuestos que contienen imidazol relacionados con los indazoles por su potencial antituberculoso contra Mycobacterium tuberculosis. Esto sugiere una posible aplicación para el “this compound” en el tratamiento de la tuberculosis .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Iodo-1H-indazole-7-carbaldehyde is a compound that has been drawing attention in medicinal chemistry due to its potential therapeutic applications Indazole-containing compounds, which include 3-iodo-1h-indazole-7-carbaldehyde, are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

Indazole derivatives, including 3-iodo-1h-indazole-7-carbaldehyde, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that 3-Iodo-1H-indazole-7-carbaldehyde may interact with its targets, leading to changes that result in its therapeutic effects.

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties . Therefore, it can be inferred that 3-Iodo-1H-indazole-7-carbaldehyde may also affect multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Given the known therapeutic applications of indazole derivatives, it can be inferred that the action of 3-iodo-1h-indazole-7-carbaldehyde may result in a variety of molecular and cellular effects that contribute to its potential therapeutic benefits .

Action Environment

It is known that the reaction conditions can influence the yield of indazole derivatives . Therefore, it can be inferred that environmental factors may also influence the action of 3-Iodo-1H-indazole-7-carbaldehyde.

Propiedades

IUPAC Name |

3-iodo-2H-indazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWAONJINWEHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)